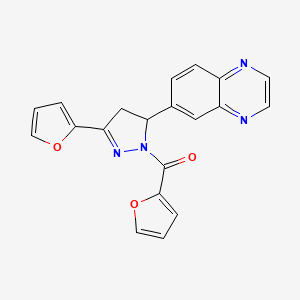

furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

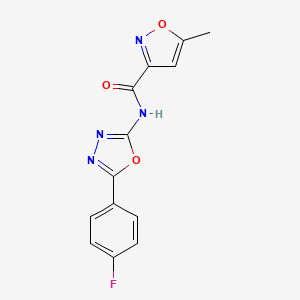

The compound furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex molecule that likely exhibits a range of biological activities due to its diverse heterocyclic structure. The presence of furan, quinoxaline, and pyrazole rings suggests potential pharmacological properties, as these motifs are commonly found in compounds with therapeutic relevance.

Synthesis Analysis

The synthesis of complex molecules like furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone often involves multi-step reactions and the use of catalysts. For instance, Rh(III)-catalyzed tandem reactions have been employed to synthesize quinazolin-2-yl)methanone derivatives, which could be analogous to the methods used for synthesizing the compound . Additionally, the use of gold(I) catalysis has been reported for the synthesis of related heterocyclic scaffolds, which might be applicable to the synthesis of the target compound .

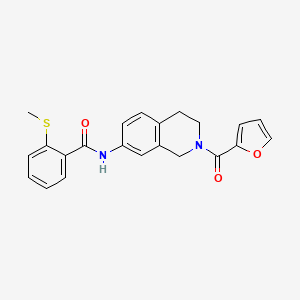

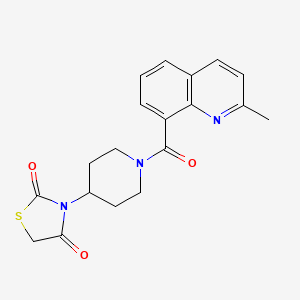

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of multiple aromatic systems and heteroatoms, which can influence the molecule's electronic properties and reactivity. The structure would likely be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as seen in the characterization of similar compounds .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in its structure. For example, the furan rings could undergo [2+3] photoaddition reactions , while the pyrazole moiety might participate in cyclocondensation reactions . The presence of a methanone group could also be reactive towards nucleophiles or participate in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and aromatic systems would influence its solubility, boiling and melting points, and stability. The compound's reactivity towards various reagents would be a key aspect of its chemical properties, as seen in the synthesis of related compounds .

Case Studies

While specific case studies on the compound are not provided, related compounds have been evaluated for their biological activities. For example, some quinoline derivatives have shown antitumor activity , and certain dihydroquinolin-1(2H)-yl derivatives have been identified as potential therapeutic agents . Additionally, hexahydro-2H-pyrano[3,2-c]quinoline analogues have been evaluated for their antitubercular activity , suggesting that the compound may also possess interesting biological properties worth investigating.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran catalyzed by iodine leads to the synthesis of complex derivatives with furan as a crucial component, demonstrating the versatility of furan compounds in synthetic organic chemistry (Chen et al., 2013).

Antimicrobial and Antitubercular Activity

- Novel hexahydro-2H-pyranquinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through a Povarov reaction, have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Anti-inflammatory and Antibacterial Properties

- A series of novel pyrazoline derivatives containing furan-2-yl groups have been synthesized and evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities. Some compounds exhibited potent antibacterial activity, highlighting the potential of furan derivatives in medicinal chemistry (Ravula et al., 2016).

Antioxidant and ADMET Study

- Synthesis of novel 2-(furan-2-yl) quinoline-4-carboxylates and their derivatives demonstrated good DPPH radical and hydrogen peroxide scavenging activity, along with promising antibacterial effects against various pathogens. These findings suggest the potential of furan derivatives as antioxidants and antimicrobial agents (Rajpurohit et al., 2017).

Antitumor Activities

- A compound synthesized from 2-aminoprop-1-ene-1,1,3-tricarbonitrile and 2-acetyl-furan showed inhibitory effects against various cancer cell lines, suggesting that furan derivatives can be promising candidates for antitumor drugs (Mohareb et al., 2011).

Catalytic and Synthetic Applications

- Gold(I)-catalyzed reactions involving “furan-ynes” demonstrated the synthesis of functionalized dihydropyridinones and pyranones. The broad substrate scope and room temperature conditions of this method highlight the applicability of furan derivatives in catalysis (Nejrotti et al., 2021).

Eigenschaften

IUPAC Name |

furan-2-yl-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFRYQJKHAFEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)

![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)

![5-Benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione](/img/structure/B3007600.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)